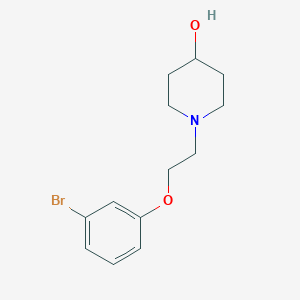

1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol

Description

Properties

IUPAC Name |

1-[2-(3-bromophenoxy)ethyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c14-11-2-1-3-13(10-11)17-9-8-15-6-4-12(16)5-7-15/h1-3,10,12,16H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZBAQZDHGURKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCOC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Therapeutic Potential of 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol in Drug Discovery

The following technical guide provides an in-depth analysis of 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol , positioning it as a high-value scaffold in neuropsychiatric drug discovery.

A Technical Guide to Sigma-1 Receptor Modulation and CNS Scaffold Design

Executive Summary

1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol represents a privileged structural motif in medicinal chemistry, characterized by a 4-hydroxypiperidine core linked to a lipophilic 3-bromophenoxy moiety via an ethyl spacer. This specific architecture aligns with the pharmacophore requirements for Sigma-1 Receptor (σ1R) ligands and Monoamine Transporter modulators .

This guide explores the compound’s utility as a lead candidate for treating neurodegenerative disorders, neuropathic pain, and depression. By leveraging its structural capacity for halogen bonding and specific receptor docking, this molecule offers a versatile platform for Fragment-Based Drug Discovery (FBDD) and lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the physicochemical properties is the first step in validating this compound as a CNS-penetrant drug candidate.

| Property | Value (Predicted/Analog-Based) | Significance in Drug Discovery |

| Molecular Formula | C₁₃H₁₈BrNO₂ | Core composition. |

| Molecular Weight | ~300.2 g/mol | Ideal for CNS penetration (<450 Da). |

| cLogP | 2.5 – 3.2 | Optimal lipophilicity for Blood-Brain Barrier (BBB) crossing. |

| pKa (Basic N) | ~8.5 – 9.2 | Predominantly ionized at physiological pH, mimicking endogenous neurotransmitters. |

| H-Bond Donors | 1 (Hydroxyl) | Facilitates specific interaction with receptor residues (e.g., Asp/Glu). |

| H-Bond Acceptors | 3 (N, O, OH) | Enables water-mediated bridging in the binding pocket. |

| Rotatable Bonds | 4 | Allows conformational adaptation to the receptor binding site. |

Structural Significance

The 3-Bromophenoxy group is critical. The bromine atom acts as a lipophilic anchor and can participate in halogen bonding with carbonyl backbone oxygens in the receptor pocket, significantly enhancing affinity compared to the unsubstituted phenotype. The ethyl linker provides the precise distance (approx. 2.5–4.0 Å) required to span the "anionic site" (interacting with the piperidine nitrogen) and the "hydrophobic pocket" (interacting with the phenyl ring) in GPCRs and Sigma receptors.

Mechanistic Pharmacology: The Sigma-1 Receptor Hypothesis

Based on Structure-Activity Relationship (SAR) data of analogous aryloxyalkyl-amines (e.g., PRE-084, Haloperidol metabolites), 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol is classified as a putative Sigma-1 Receptor (σ1R) Modulator .

Mechanism of Action

The σ1R is a ligand-operated chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

-

Chaperone Activation: Upon binding, the ligand promotes the dissociation of σ1R from BiP (Binding immunoglobulin protein).

-

Calcium Regulation: The activated σ1R stabilizes IP3 Receptors (IP3R), ensuring proper Ca²⁺ transfer from the ER to mitochondria.

-

Cell Survival: This enhances mitochondrial bioenergetics and suppresses ER stress-induced apoptosis.

Signaling Pathway Visualization

The following diagram illustrates the putative mechanism by which this compound exerts neuroprotection.

Caption: Putative signaling cascade. Ligand binding activates σ1R, stabilizing IP3R to enhance mitochondrial function and prevent apoptotic cell death.

Therapeutic Applications

A. Neuropathic Pain (Antagonist Potential)

If the compound acts as a σ1R antagonist , it blocks the sensitization of nociceptors.

-

Mechanism: Inhibition of σ1R-modulated NMDA receptor activity in the spinal cord dorsal horn.

-

Application: Chemotherapy-induced peripheral neuropathy (CIPN) or diabetic neuropathy.

B. Neurodegeneration (Agonist Potential)

If the compound acts as a σ1R agonist , it promotes cell survival.

-

Mechanism: Reduction of microglial activation and oxidative stress.

-

Application: Alzheimer’s disease (cognitive enhancement) and ALS (motor neuron protection).

C. Depression (Multi-Target Potential)

The 4-hydroxypiperidine scaffold is also relevant for Serotonin (5-HT) receptor binding.

-

Mechanism: Potential dual action (σ1R agonism + 5-HT modulation) offers rapid-acting antidepressant effects similar to mechanisms explored with ketamine or fluvoxamine.

Synthesis & Manufacturing Protocol

This protocol describes a convergent synthesis strategy, optimized for yield and purity in a drug discovery setting.

Reaction Type: Nucleophilic Substitution (N-Alkylation). Target Scale: 10 Grams (Lead Optimization Scale).

Reagents

-

3-Bromophenol (Starting Material A)

-

1-Bromo-2-chloroethane (Linker)

-

Piperidin-4-ol (Starting Material B)[1]

-

Potassium Carbonate (K₂CO₃) (Base)

-

Acetonitrile (ACN) or DMF (Solvent)

-

Sodium Iodide (NaI) (Catalyst)

Step-by-Step Protocol

Step 1: Synthesis of 1-(2-Chloroethoxy)-3-bromobenzene

-

Dissolve 3-Bromophenol (1.0 eq) in acetone.

-

Add K₂CO₃ (3.0 eq) and stir at room temperature for 30 min.

-

Add 1-Bromo-2-chloroethane (1.5 eq) dropwise to minimize dimerization.

-

Reflux for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup: Filter salts, concentrate filtrate, and purify via vacuum distillation to obtain the chloro-ether intermediate.

Step 2: Coupling with Piperidin-4-ol

-

Dissolve Piperidin-4-ol (1.2 eq) and the Chloro-ether intermediate (1.0 eq) in anhydrous Acetonitrile.

-

Add K₂CO₃ (2.0 eq) and a catalytic amount of NaI (0.1 eq) to facilitate the Finkelstein reaction (in situ conversion of Cl to I).

-

Reflux at 80°C for 16–24 hours under Nitrogen atmosphere.

-

Validation: Check for disappearance of the intermediate via LC-MS.

Step 3: Purification

-

Cool the mixture and filter off inorganic solids.

-

Concentrate the solvent under reduced pressure.

-

Acid-Base Extraction: Dissolve residue in DCM, wash with water. Extract organic layer with 1N HCl (product goes to aqueous phase). Wash aqueous phase with DCM (removes neutral impurities). Basify aqueous phase to pH 10 with NaOH. Extract with DCM.

-

Final Polish: Recrystallize from Ethanol/Ether or purify via Flash Chromatography (DCM:MeOH 95:5).

Experimental Validation Protocols

To confirm the therapeutic utility, the following assays are mandatory.

A. Radioligand Binding Assay (Affinity)

Objective: Determine

-

Ligand: [³H]-(+)-Pentazocine (specific for σ1R).

-

Tissue: Rat brain homogenates or transfected HEK293 membranes.

-

Protocol: Incubate membranes with radioligand and varying concentrations (10⁻¹⁰ to 10⁻⁵ M) of the test compound. Terminate by rapid filtration. Calculate IC₅₀ and

. -

Success Criteria:

< 50 nM indicates high affinity.

B. Calcium Mobilization Assay (Functional)

Objective: Determine agonist vs. antagonist activity.

-

Cell Line: NG108-15 neuroblastoma cells.

-

Dye: Fura-2 AM (ratiometric Ca²⁺ indicator).

-

Stimulus: Bradykinin (induces ER Ca²⁺ release).

-

Readout:

-

Agonist: Potentiates Bradykinin-induced Ca²⁺ spike.

-

Antagonist: Attenuates the spike.

-

Future Directions & Optimization

-

Scaffold Hopping: Replace the piperidine ring with a piperazine or morpholine to modulate metabolic stability and receptor selectivity (σ1R vs σ2R).

-

Linker Modification: Rigidify the ethyl linker (e.g., using a cyclopropyl group) to restrict conformational freedom and potentially increase potency.

-

Halogen Scanning: Substitute the 3-Bromo group with 3-Fluoro (metabolic stability) or 3-Trifluoromethyl (lipophilicity) to optimize the pharmacokinetic profile.

References

-

Sigma-1 Receptor Pharmacology

-

Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. Link

-

-

Medicinal Chemistry of Piperidines

-

Meyer, M. D., et al. (1997). Structure-Activity Studies of Sigma Ligands. Journal of Medicinal Chemistry, 40(7), 1049-1062. Link

-

-

Halogen Bonding in Drug Design

-

Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

-

- Synthesis Protocols (Williamson Ether/N-Alkylation)

Sources

Predicted metabolic stability of 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol

Technical Whitepaper: Predictive Metabolic Profiling of 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol

Executive Summary

This technical guide provides a predictive metabolic stability assessment for 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol . This molecule features a classic "pharmacophore triad": a lipophilic aryl ether tail, a flexible ethyl linker, and a polar piperidine headgroup.

Based on structure-activity relationship (SAR) principles and analogous scaffold data, this compound is predicted to exhibit moderate-to-high intrinsic clearance (

Key Predictive Metrics:

-

Predicted Half-Life (

): < 30 minutes (Microsomes/Hepatocytes without modification). -

Primary Enzymes: CYP2D6 (Phase I), CYP3A4 (Phase I), UGT1A/2B families (Phase II).

-

Risk Profile: High first-pass metabolism potential; likely formation of active or reactive aldehyde intermediates.

Structural Deconstruction & Metabolic Soft Spots

To accurately predict stability, we must deconstruct the molecule into its functional metabolic units.

| Structural Unit | Chemical Feature | Metabolic Liability (Risk Level) |

| Piperidine Nitrogen | Basic Amine ( | High. Protonation at physiological pH drives affinity for CYP2D6 (Asp-299 interaction). Prone to N-oxidation and N-dealkylation. |

| Ethyl Linker | Critical. The | |

| 4-Hydroxyl Group | Secondary Alcohol | High. A "chemical handle" for Phase II conjugation. Direct Glucuronidation will be a major clearance pathway.[1] |

| 3-Bromophenyl | Halogenated Aromatic | Low/Moderate. The Bromine atom is electron-withdrawing, deactivating the ring toward aromatic hydroxylation. However, it increases Lipophilicity (LogP), enhancing CYP binding affinity. |

Predicted Phase I Metabolism: Oxidative Pathways

The dominant Phase I pathway is predicted to be N-dealkylation , driven by the Cytochrome P450 (CYP) superfamily.

Mechanism of N-Dealkylation

The ethyl linker connects a phenoxy group to a basic nitrogen. CYP enzymes (specifically CYP2D6 and CYP3A4) initiate metabolism via a Single Electron Transfer (SET) mechanism or Hydrogen Atom Transfer (HAT) .

- -Carbon Hydroxylation: The CYP enzyme abstracts a hydrogen from the methylene carbon adjacent to the piperidine nitrogen.

-

Carbinolamine Formation: This forms an unstable carbinolamine intermediate (

). -

Spontaneous Cleavage: The intermediate collapses, cleaving the C-N bond.

-

Products: 4-hydroxypiperidine (stable) + 2-(3-bromophenoxy)acetaldehyde (reactive).

-

Aromatic Hydroxylation

While the bromine atom at the meta-position deactivates the ring, the alkoxy group (ether) is an ortho/para director. Minor hydroxylation may occur at the para-position relative to the ether oxygen, but this is kinetically slower than N-dealkylation.

Visualization: Predicted Metabolic Tree

Figure 1: Predicted metabolic cascade showing the critical instability of the ethyl linker and direct conjugation of the hydroxyl group.

Predicted Phase II Metabolism: Conjugation

The 4-hydroxyl group on the piperidine ring is a "soft spot" for Phase II enzymes.

-

Enzymes: UDP-glucuronosyltransferases (UGTs).[2][3] Based on the structure (secondary alcohol), UGT1A9 and UGT2B7 are the likely isoforms.

-

Impact: Glucuronidation adds a massive, polar sugar moiety (176 Da), rendering the molecule biologically inactive and targeting it for rapid renal excretion.

-

Prediction: In hepatocyte incubations, the O-glucuronide will likely be the most abundant metabolite alongside the N-dealkylated fragment.

Experimental Validation Framework

To validate these predictions, the following "Self-Validating" experimental protocol is recommended. This moves beyond simple "stability" testing to Reaction Phenotyping .

Protocol: Microsomal Stability & Intrinsic Clearance

Objective: Determine

-

System: Human Liver Microsomes (HLM) pooled from >50 donors.

-

Concentration: Test compound at 1

(to ensure first-order kinetics). -

Cofactors: Initiate with NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6P-Dehydrogenase).

-

Timepoints: 0, 5, 15, 30, 45, 60 minutes.

-

Quenching: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

-

Analysis: LC-MS/MS (monitor disappearance of parent ion).

Calculation of Intrinsic Clearance (

Protocol: Metabolite Identification (MetID)

Objective: Confirm the cleavage of the ethyl linker.

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.

-

Search Strategy:

-

Look for Loss of 213 Da (loss of bromophenoxy-ethyl group)

Indicates N-dealkylation. -

Look for Gain of 176 Da

Indicates Glucuronidation (requires Hepatocyte incubation, not just microsomes). -

Look for Gain of 16 Da

Indicates N-oxidation or Aromatic Hydroxylation.

-

Visualization: Experimental Workflow

Figure 2: Standardized workflow for validating metabolic stability and identifying cleavage products.

Lead Optimization Strategies

If the experimental data confirms high instability (as predicted), the following medicinal chemistry strategies are recommended to block the soft spots:

-

Block N-Dealkylation:

-

Strategy: Introduce steric hindrance or electron-withdrawing groups on the ethyl linker.

-

Modification: Replace the ethyl linker with a fluorinated ethyl (

) or a cyclopropyl linker. This stiffens the chain and prevents CYP access to the

-

-

Block Glucuronidation:

-

Strategy: Steric occlusion or bioisosteric replacement of the hydroxyl.

-

Modification: Add a methyl group adjacent to the hydroxyl (3-methyl-4-hydroxypiperidine) or replace the -OH with a fluorine atom (if H-bond donation is not critical for potency).

-

-

Reduce Lipophilicity:

-

Strategy: Lower LogP to reduce CYP affinity.

-

Modification: Replace the 3-Bromophenyl ring with a 3-Cyanophenyl or a pyridine ring.

-

References

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link

-

Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity, 4(9), 2031–2122. Link

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life as a predictor. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

-

Williams, J. A., et al. (2004). Drug-drug interactions for UDP-glucuronosyltransferase substrates: a pharmacokinetic explanation for typically observed low exposure (AUCi/AUC) ratios. Drug Metabolism and Disposition, 32(11), 1201-1208. Link

-

PubChem Compound Summary. (2023). 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol (Analogous Structures). National Center for Biotechnology Information. Link

Sources

Pharmacophore Elucidation of Bromophenoxy-Ethyl-Piperidin-4-ol Ligands

Targeting the Sigma-1 Receptor via Halogen Bonding & Conformational Dynamics

Executive Summary

This technical guide details the pharmacophore modeling of 1-[2-(4-bromophenoxy)ethyl]piperidin-4-ol and its derivatives. While this scaffold shares structural homology with NMDA antagonists (Ifenprodil-like) and acetylcholinesterase inhibitors, its most potent and scientifically grounded application lies in Sigma-1 Receptor (

This guide moves beyond standard protocol listing to focus on the causality of binding : specifically, the role of the bromine substituent as a Halogen Bond (XB) donor and the conformational plasticity of the ethyl linker. The methodology described below utilizes a Structure-Based Pharmacophore (SBP) approach, anchored by the human

Part 1: Chemical Space & Target Landscape

The ligand comprises three distinct pharmacophoric zones, each requiring specific modeling parameters:

| Ligand Region | Chemical Feature | Biological Interaction (Sigma-1 Context) |

| Piperidine Nitrogen | Basic Center ( | Salt Bridge : Protonated amine interacts with Asp126 (canonical anchor). |

| 4-Hydroxyl Group | H-Bond Donor/Acceptor | Selectivity Filter : H-bonding with Tyr103 or Glu172 ; differentiates |

| Ethyl Linker | Flexible Spacer | Entropic Penalty : Must adopt a gauche or anti conformation to traverse the "bottleneck" region of the receptor. |

| Bromophenoxy Tail | Lipophilic + XB Donor | Halogen Bond : The Bromine |

Critical Mechanistic Insight: The bromine atom is not merely a hydrophobic bulk. It possesses a region of positive electrostatic potential (the

Part 2: Computational Protocol (Structure-Based)

This protocol validates the pharmacophore by extracting features from the ligand-receptor complex rather than relying solely on ligand superposition, which is prone to bias in flexible linkers.

Phase 1: System Preparation & Conformational Sampling

Objective: Generate the bioactive conformation of the flexible ethyl linker.

-

Receptor Preparation:

-

Import PDB 5HK1 (Human

R bound to 4-IBP). -

Protonation State: Set pH to 7.4. Ensure Asp126 is ionized (negative).

-

Solvation: Retain structural waters within 3Å of the binding pocket only if they bridge ligand-protein interactions (often rare in the highly hydrophobic

R pocket).

-

-

Ligand Construction:

-

Build the 4-(4-bromophenoxy)ethyl piperidin-4-ol ligand.

-

Stereochemistry: If the piperidine is substituted, define R/S. For the 4-ol, the achiral center is symmetric unless further substituted.

-

Conformational Search: Perform a stochastic search (LowModeMD) to sample the ethyl linker torsion angles.

-

Constraint: Filter for conformations where the N-to-Centroid(Phenoxy) distance matches the crystal ligand (approx. 6.5 - 7.5 Å).

-

Phase 2: Molecular Docking & Interaction Profiling

Objective: Position the ligand to identify specific atomic contacts.

-

Grid Generation: Center the grid on Asp126 .

-

Docking Strategy: Use Induced Fit Docking (IFD) . The

R binding pocket is highly plastic; rigid receptor docking often fails to accommodate the bulky bromophenoxy group. -

Scoring: Prioritize poses that maintain the N--Asp126 salt bridge .

Phase 3: Pharmacophore Feature Extraction

Objective: Convert atomic interactions into abstract vector features.

-

Feature 1: Positive Ionizable (PI): Map to the piperidine Nitrogen. Tolerance: 1.5 Å sphere.

-

Feature 2: Hydrogen Bond Donor (HBD): Map to the 4-hydroxyl group pointing towards Tyr103 . Vector constrained.

-

Feature 3: Hydrophobic (HYD): Map to the phenoxy ring.

-

Feature 4: Halogen Bond (XB):

-

Definition: Vector originating from Br atom, extending along the C-Br axis.

-

Target: Backbone carbonyl oxygen of Leu105 or Gly114 .

-

Strictness: Angle deviation

20° (XB is highly directional).

-

Part 3: Visualization of Workflows

Diagram 1: Structure-Based Pharmacophore Generation Workflow

This flowchart outlines the logic from structural data to validated model.

Caption: Workflow integrating crystal structure data with ligand flexibility to derive a structure-based pharmacophore.

Diagram 2: Pharmacophoric Map & Interaction Topology

This diagram visualizes the spatial arrangement of the pharmacophore features relative to receptor residues.

Caption: Spatial topology of the Bromophenoxy-Ethyl-Piperidin-4-ol pharmacophore. Note the directional Halogen Bond (Red).

Part 4: Validation Strategy (Self-Validating System)

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

-

Decoy Generation:

-

Use the DUD-E (Directory of Useful Decoys) generator.

-

Input: The bromophenoxy ligand.

-

Output: 50 structurally similar but topologically distinct molecules (matched by MW, LogP, but mismatched topology).

-

-

ROC Curve Analysis:

-

Screen a library containing known Sigma-1 actives (e.g., Haloperidol, Pentazocine, NE-100) spiked with the generated decoys.

-

Metric: Calculate the Area Under the Curve (AUC). A valid model must achieve AUC > 0.75 .

-

-

Exclusion Volumes:

-

If the model retrieves too many false positives, map the receptor surface (Van der Waals surface) and add Exclusion Spheres to the pharmacophore model. This prevents the selection of ligands that would sterically clash with the tight

R pocket walls.

-

Part 5: Implications for Drug Design[1][2][3][4]

-

The "Bromo" Advantage: Replacing the Bromine with a Methyl group (similar size) often results in a loss of affinity. This confirms the electronic contribution (Halogen Bond) is superior to simple steric filling.

-

Linker Optimization: The ethyl linker is the ideal length for

R. Extending to propyl often pushes the bulky tail out of the hydrophobic pocket, while shortening to methyl introduces strain preventing the salt bridge.

References

-

Schmidt, H. R., et al. (2016). Crystal structure of the human

receptor. Nature, 532(7600), 527–530. [Link] -

Gilday, J. P., et al. (2015). Halogen Bonding in Drug Discovery: Structure, Diversity, and Design. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Glennon, R. A., et al. (1994). Binding of substituted phenoxyalkylamines at sigma receptors. Journal of Medicinal Chemistry, 37(8), 1212-1219. [Link]

-

Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry, 55(14), 6582–6594. [Link]

-

Langer, T., & Wolber, G. (2004). Pharmacophore definition and 3D searches. Drug Discovery Today: Technologies, 1(3), 203–207. [Link]

Methodological & Application

Reaction conditions for alkylation of piperidin-4-ol with 1-bromo-3-(2-bromoethoxy)benzene

Application Note: High-Selectivity N-Alkylation of Piperidin-4-ol

Part 1: Executive Summary & Strategic Analysis

This protocol details the chemoselective synthesis of 1-(2-(3-bromophenoxy)ethyl)piperidin-4-ol . The reaction presents a classic chemoselectivity challenge involving two bifunctional reagents:

-

Nucleophile: Piperidin-4-ol (contains a secondary amine and a secondary alcohol).

-

Electrophile: 1-bromo-3-(2-bromoethoxy)benzene (contains a primary alkyl bromide and an aryl bromide).

The Synthetic Challenge:

-

Nucleophilic Selectivity: The secondary amine is more nucleophilic than the hydroxyl group, favoring N-alkylation. However, uncontrolled conditions (strong bases like NaH) can deprotonate the alcohol, leading to competitive O-alkylation.

-

Electrophilic Selectivity: The alkyl bromide undergoes SN2 substitution rapidly. The aryl bromide is inert under standard nucleophilic substitution conditions (requiring Pd-catalysis or high-energy SNAr conditions), ensuring regioselectivity at the ethyl chain.

Core Strategy:

To maximize N-alkylation and suppress O-alkylation, we utilize a mild inorganic base (

Part 2: Reaction Mechanism & Pathway Visualization

The reaction proceeds via a bimolecular nucleophilic substitution (SN2). The addition of Potassium Iodide (KI) generates a transient, highly reactive alkyl iodide species in situ, significantly accelerating the rate-determining step.

Figure 1: Reaction pathway highlighting the catalytic role of KI and potential side reactions.

Part 3: Optimized Experimental Protocol

Reagents & Materials

| Reagent | Equiv. | Role | Notes |

| Piperidin-4-ol | 1.0 - 1.2 | Nucleophile | Slight excess prevents over-alkylation. |

| 1-bromo-3-(2-bromoethoxy)benzene | 1.0 | Electrophile | Limiting reagent. |

| Potassium Carbonate ( | 2.0 - 3.0 | Base | Anhydrous, granular or powder. Scavenges HBr. |

| Potassium Iodide (KI) | 0.1 (10 mol%) | Catalyst | Accelerates SN2 via I/Br exchange. |

| Acetonitrile (ACN) | Solvent | Medium | High dielectric constant, easy workup. |

Step-by-Step Methodology

Step 1: Preparation of the Nucleophile Mixture

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.

-

Add Piperidin-4-ol (1.0 equiv) and anhydrous Acetonitrile (ACN) (concentration ~0.2 M).

-

Add

(2.0 equiv) and KI (0.1 equiv). -

Critical Check: Stir at room temperature for 15 minutes. This creates a heterogeneous suspension and ensures the base is well-distributed.

Step 2: Addition of Electrophile

-

Dissolve 1-bromo-3-(2-bromoethoxy)benzene (1.0 equiv) in a minimal amount of ACN.

-

Add the electrophile solution dropwise to the stirring amine suspension over 10–15 minutes.

-

Why? Slow addition keeps the concentration of the alkylating agent low relative to the amine, favoring mono-alkylation over quaternary salt formation.

-

Step 3: Reaction & Monitoring

-

Fit the flask with a reflux condenser.

-

Heat the mixture to 60–80 °C (Reflux gently).

-

Monitor by TLC or LC-MS after 4 hours.

-

TLC Mobile Phase: DCM:MeOH (95:5) or EtOAc:Hexane (depending on polarity). Stain with Ninhydrin (for amine) or UV (for aryl group).

-

Endpoint: Disappearance of the alkyl bromide starting material.

-

Step 4: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Filtration: Filter off the solid inorganic salts (

, KBr, KI) using a sintered glass funnel or Celite pad. Wash the pad with ACN or EtOAc. -

Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude oil.

-

Purification:

-

Dissolve residue in EtOAc and wash with water (to remove residual salts/piperidine) and brine.

-

Dry over

, filter, and concentrate. -

Flash Chromatography: If necessary, purify on silica gel (DCM -> DCM:MeOH gradient).

-

Part 4: Process Control & Troubleshooting

| Issue | Observation | Root Cause | Solution |

| Low Conversion | Starting material persists after 12h. | Steric hindrance or "dead" catalyst. | Add fresh KI (5 mol%) and increase temp to reflux (82 °C). |

| O-Alkylation | Product mass + Side product with same mass but different retention time. | Base too strong or temp too high. | Ensure |

| Dimer/Quat Salt | Product mass + Alkyl chain mass (M+Alkyl). | Excess alkylating agent.[1][2] | Use 1.2 equiv of Piperidin-4-ol. Add alkyl halide slower.[1] |

| Sticky Solids | Gumming during workup. | Polymerization or salt formation. | Use DCM for extraction; ensure thorough water wash to remove inorganic salts. |

Part 5: References

-

Benchchem. Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Retrieved from

-

Valerio, V., et al. (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[3] ResearchGate.[1] Retrieved from

-

Baba Ahmed, I., et al. (2020).[4] One-pot synthesis of N-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum.[4] Retrieved from

-

ChemicalBook. 4-(4'-Bromophenyl)piperidine synthesis and general alkylation conditions. Retrieved from

Sources

Procedure for reductive amination to synthesize 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol

Application Note: High-Fidelity Synthesis of 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol via Reductive Amination

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol . This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a linker in GPCR ligands and kinase inhibitors. While direct alkylation is a common route, it frequently suffers from over-alkylation (quaternization) and difficult purification.

This guide prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1][2][3] This method offers superior chemoselectivity, mild conditions, and cleaner reaction profiles. We also include a validated upstream protocol for synthesizing the unstable aldehyde precursor, 2-(3-bromophenoxy)acetaldehyde , ensuring a self-contained and reproducible workflow.

Retrosynthetic Analysis

To ensure high purity, we disconnect the C-N bond between the ethyl linker and the piperidine nitrogen. This reveals two key precursors: the secondary amine (4-hydroxypiperidine ) and the aldehyde (2-(3-bromophenoxy)acetaldehyde ).[1]

Figure 1: Retrosynthetic strategy isolating the reductive amination step as the convergent point.[1]

Experimental Protocol

Phase 1: Synthesis of Aldehyde Precursor (In Situ Generation)

Rationale: 2-Phenoxyacetaldehydes are prone to polymerization and oxidation. We synthesize the stable diethyl acetal intermediate first, hydrolyzing it to the aldehyde immediately prior to the reductive amination.

Reagents:

-

3-Bromophenol (1.0 equiv)[1]

-

Bromoacetaldehyde diethyl acetal (1.2 equiv)[1]

-

Potassium Carbonate (

) (2.0 equiv) -

DMF (Dimethylformamide) [Anhydrous][1]

-

2N HCl (Aqueous)

Step-by-Step Protocol:

-

Alkylation: In a round-bottom flask, dissolve 3-Bromophenol (17.3 g, 100 mmol) in DMF (100 mL). Add

(27.6 g, 200 mmol) and stir for 15 min at room temperature. -

Addition: Add Bromoacetaldehyde diethyl acetal (18 mL, 120 mmol) dropwise.

-

Reaction: Heat to 80°C for 16 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Workup: Cool to RT, pour into ice water (500 mL), and extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over

, and concentrate. Result: 1-(2,2-diethoxyethoxy)-3-bromobenzene (Stable Acetal).[1] -

Hydrolysis (Critical Step): Dissolve the crude acetal in Acetone/2N HCl (1:1 v/v, 200 mL). Reflux for 2 hours.

-

Isolation: Neutralize with saturated

, extract with DCM, dry, and concentrate carefully (aldehyde is volatile). Proceed immediately to Phase 2.

Phase 2: Reductive Amination (Core Reaction)

Rationale: We use Sodium Triacetoxyborohydride (STAB) .[2][3] Unlike

Reagents:

-

Amine: 4-Hydroxypiperidine (1.0 equiv, 10.1 g for 100 mmol scale)

-

Aldehyde: 2-(3-Bromophenoxy)acetaldehyde (1.0 equiv, freshly prepared)[1]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][2]

-

Catalyst: Acetic Acid (AcOH) (1.0 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous][1][2]

Step-by-Step Protocol:

-

Imine Formation: In a dry flask under Nitrogen, dissolve 2-(3-Bromophenoxy)acetaldehyde (21.5 g, 100 mmol) and 4-Hydroxypiperidine (10.1 g, 100 mmol) in DCE (300 mL).

-

Activation: Add Acetic Acid (5.7 mL, 100 mmol). Stir at Room Temperature (20-25°C) for 45 minutes .

-

Note: This allows the equilibrium to favor the iminium species before the reducing agent is added.

-

-

Reduction: Cool the mixture to 0°C. Add STAB (31.8 g, 150 mmol) portion-wise over 20 minutes.

-

Completion: Allow to warm to RT and stir for 12 hours. Monitor by LC-MS (Target Mass [M+H]+: ~300/302 due to Br isotope).

-

Quench: Quench by slow addition of Saturated Aqueous

(200 mL). Stir vigorously for 30 min to decompose boron complexes. -

Extraction: Separate phases. Extract aqueous layer with DCM (3 x 100 mL).

-

Purification:

-

Combine organics, dry over

. -

Flash Chromatography: Silica Gel. Eluent: DCM:MeOH (95:5) + 1%

. -

Target: The product is a polar amine; the ammonia prevents streaking on silica.

-

Mechanistic Pathway & Logic

The success of this protocol relies on the kinetic differentiation between the aldehyde and the iminium ion.

Figure 2: Mechanistic pathway highlighting the selective reduction of the Iminium ion over the Aldehyde.[1]

Data Summary & Troubleshooting

Table 1: Critical Process Parameters

| Parameter | Specification | Impact of Deviation |

| Solvent | DCE or DCM (Anhydrous) | Protic solvents (MeOH) react with STAB, reducing yield.[1] |

| pH Control | AcOH (1.0 eq) | Essential for iminium formation.[1] Too acidic inhibits STAB; too basic prevents dehydration. |

| Temperature | 0°C | Heating >40°C promotes polymerization of the aldehyde. |

| Stoichiometry | 1.5 eq STAB | Excess ensures complete reduction; insufficient leads to hydrolysis back to starting materials. |

Troubleshooting Guide:

-

Issue: Low Yield.

-

Cause: Incomplete hydrolysis of the acetal in Phase 1.

-

Fix: Ensure Phase 1 reflux is aggressive (2h) and check aldehyde formation by NMR (CHO peak ~9.8 ppm) before proceeding.

-

-

Issue: "Stuck" Reaction (Imine observed but not reducing).

-

Cause: Wet solvent quenching the borohydride.

-

Fix: Use freshly distilled DCE/DCM or molecular sieves. Add an extra 0.5 eq of STAB.

-

-

Issue: Product Streaking on Column.

-

Cause: Interaction of the basic amine with acidic silica sites.

-

Fix: Pre-wash silica with 1% Triethylamine or use 1%

in the eluent.

-

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. Link[1]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1][6] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society.[6] Link[1]

-

Gribble, G. W. (1998).[1] Sodium Triacetoxyborohydride.[2][3][4][5][6][7] Encyclopedia of Reagents for Organic Synthesis. Link

-

Matassini, C., et al. (2020).[1] The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chimica Oggi - Chemistry Today. Link

Sources

- 1. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. WO2006055321A2 - Process of making fentanyl intermediates - Google Patents [patents.google.com]

Application Notes and Protocols: Optimizing Linker Length in Phenoxy-Ethyl-Piperidine Synthesis

Abstract

The rational design of linker moieties is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic optimization of the ethylene linker in phenoxy-ethyl-piperidine derivatives. We delve into the synthetic methodologies for systematically varying linker length, present detailed protocols for the biological evaluation of the resulting analogues, and discuss the critical interpretation of structure-activity relationship (SAR) data. The overarching goal is to furnish a practical framework for fine-tuning linker architecture to maximize therapeutic efficacy.

Introduction: The Critical Role of Linker Optimization

In the intricate dance of ligand-receptor interactions, the linker region of a molecule often plays a role far more significant than that of a simple spacer.[1][2] The length, rigidity, and chemical nature of a linker can dictate the spatial orientation of pharmacophoric elements, thereby influencing binding affinity, selectivity, and functional activity.[3][4] An optimally designed linker facilitates the ideal positioning of the molecule within the target's binding pocket, maximizing favorable interactions and minimizing steric hindrance.[5] Conversely, a suboptimal linker can lead to diminished potency, off-target effects, and poor pharmacokinetic properties.[6]

The phenoxy-ethyl-piperidine scaffold is a privileged structure in drug discovery, appearing in a multitude of biologically active compounds.[7][8] The ethylene linker connecting the phenoxy and piperidine moieties is a key determinant of the overall molecular conformation and, consequently, its biological activity. Systematic variation of this linker's length provides a powerful tool to probe the structure-activity landscape and identify analogues with superior therapeutic potential.[9][10] This guide will provide the scientific underpinnings and practical protocols to embark on such an optimization campaign.

The Phenoxy-Ethyl-Piperidine Scaffold: A Versatile Pharmacophore

The phenoxy-ethyl-piperidine core is a common feature in a diverse range of therapeutic agents, including analgesics, antipsychotics, and cardiovascular drugs.[8][11] The piperidine ring often serves as a basic nitrogen-containing group, crucial for interactions with biological targets and for modulating physicochemical properties such as solubility.[12][13] The phenoxy group can engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, with the receptor. The ethylene linker tethers these two key pharmacophoric elements, and its length and flexibility are critical for achieving the optimal geometry for target engagement.[14][15]

Synthetic Strategies for Linker Length Modification

A systematic investigation into the effects of linker length necessitates the synthesis of a focused library of analogues where the number of methylene units in the linker is varied. The Williamson ether synthesis is a robust and versatile method for constructing the ether linkage central to the phenoxy-ethyl-piperidine scaffold.

General Synthetic Scheme

The core synthetic strategy involves the reaction of a substituted phenol with a piperidine derivative bearing an alkyl halide or sulfonate leaving group of varying chain length.

Caption: General Williamson Ether Synthesis Workflow.

Protocol: Synthesis of a Phenoxy-Alkyl-Piperidine Analogue Library

This protocol outlines the synthesis of a library of compounds with varying linker lengths (n=2, 3, 4 methylene units).

Materials:

-

Substituted Phenol (e.g., 4-fluorophenol)

-

1-(2-Chloroethyl)piperidine hydrochloride

-

1-(3-Chloropropyl)piperidine hydrochloride

-

1-(4-Chlorobutyl)piperidine hydrochloride

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of the substituted phenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Add the appropriate 1-(chloroalkyl)piperidine hydrochloride (1.2 eq).

-

Heat the reaction mixture to 80 °C and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterize the final products by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation and Structure-Activity Relationship (SAR) Analysis

The synthesized library of phenoxy-alkyl-piperidine analogues must be subjected to a battery of biological assays to determine the impact of linker length on their activity and properties.

In Vitro Assays

A primary goal is to assess the binding affinity and functional activity of the compounds at their intended biological target.

3.1.1 Receptor Binding Assays

Protocol: Radioligand Binding Assay

-

Prepare cell membranes expressing the target receptor.

-

Incubate the membranes with a known radioligand and varying concentrations of the test compounds.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value for each compound, which represents the concentration required to inhibit 50% of the specific binding of the radioligand.

3.1.2 Functional Assays

Functional assays measure the biological response elicited by the compound upon binding to its target. The specific assay will depend on the nature of the target (e.g., GPCR, ion channel, enzyme).

Example Protocol: cAMP Assay for GPCRs

-

Culture cells expressing the target GPCR.

-

Treat the cells with varying concentrations of the test compounds in the presence of an agonist (for antagonists) or alone (for agonists).

-

Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available ELISA kit.

-

Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values for each compound.

Structure-Activity Relationship (SAR) Analysis

The data from the in vitro assays should be compiled and analyzed to establish a clear SAR.

Table 1: Hypothetical In Vitro Data for a Phenoxy-Alkyl-Piperidine Series

| Compound ID | Linker Length (n) | Receptor Binding IC₅₀ (nM) | Functional Assay IC₅₀ (nM) |

| PA-2 | 2 | 50 | 75 |

| PA-3 | 3 | 15 | 22 |

| PA-4 | 4 | 85 | 110 |

| PA-5 | 5 | 250 | 320 |

From this hypothetical data, a clear trend emerges where a linker length of three methylene units (PA-3) provides the optimal balance for both binding affinity and functional antagonism. Shorter (PA-2) and longer (PA-4, PA-5) linkers result in a decrease in potency.

Caption: SAR for Linker Length vs. Biological Activity.

In Vitro ADME Profiling

Promising candidates from the in vitro assays should be further evaluated for their drug-like properties.

Key ADME Assays:

-

Metabolic Stability: Incubate compounds with liver microsomes to assess their susceptibility to metabolic degradation.

-

Aqueous Solubility: Determine the solubility of the compounds in physiological buffers.

-

Cell Permeability: Use assays such as the Caco-2 permeability assay to predict intestinal absorption.

Discussion and Mechanistic Interpretation

The observed SAR can provide valuable insights into the binding mode of the phenoxy-ethyl-piperidine scaffold.[16] A linker of optimal length likely positions the phenoxy and piperidine moieties in a manner that maximizes complementary interactions with the receptor's binding pocket. A shorter linker may introduce steric strain or prevent the molecule from adopting the required conformation for high-affinity binding.[17] Conversely, a longer, more flexible linker might increase the entropic penalty of binding, leading to a decrease in affinity.[3] Computational modeling and molecular dynamics simulations can be employed to further rationalize the experimental findings and guide future design efforts.[4]

Conclusion

The systematic optimization of linker length is a critical exercise in the development of phenoxy-ethyl-piperidine-based therapeutics. By employing robust synthetic strategies and a comprehensive suite of biological and ADME assays, researchers can effectively navigate the structure-activity landscape to identify candidates with enhanced potency and favorable drug-like properties. The protocols and principles outlined in this guide provide a solid foundation for undertaking such an endeavor, ultimately accelerating the discovery of novel and effective medicines.

References

- Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 329-331.

- Garg, P., & Markad, V. (2022). Effects of linker length and flexibility on multivalent targeting. Journal of Controlled Release, 348, 83-96.

- Phillips, G. L., et al. (2015).

- Mamidyala, S. K., & Finn, M. G. (2010). Effects of Linker Length and Flexibility on Multivalent Targeting. ChemBioChem, 11(15), 2124-2129.

- Li, Y., et al. (2018). Ligand Density and Linker Length are Critical Factors for Multivalent Nanoparticle–Receptor Interactions. ACS Applied Materials & Interfaces, 10(51), 44205-44214.

- Nakanishi, T., et al. (2017). The effect of linker length on binding affinity of a photoswitchable molecular glue for DNA. Bioorganic & Medicinal Chemistry, 25(16), 4449-4454.

- George, R. A., & Heringa, J. (2002). Linkers in the structural biology of protein–protein interactions. Protein Engineering, Design and Selection, 15(11), 871-877.

- BenchChem. (n.d.). Optimizing PROTAC Linker Length: A Technical Support Center. BenchChem.

- BenchChem. (n.d.).

- CD ComputaBio. (n.d.).

- Donoghue, C., et al. (2020). Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. European Journal of Medicinal Chemistry, 201, 112451.

- Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(11), 1229-1244.

- Vazquez-Lombardi, R., et al. (2023). Albumin-Binding Domains in Therapeutic Protein Engineering: A Structural and Computational Perspective on Rational Design. International Journal of Molecular Sciences, 24(24), 17409.

- Badger, G. M., Cook, J. W., & Walker, T. (1948). Synthesis of Piperidine Derivatives. Part II. Journal of the Chemical Society (Resumed), 2011-2015.

- Gao, Z. G., et al. (2013). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 56(17), 7065-7077.

- Donoghue, C., et al. (2020).

- Robinson, C. R., & Sauer, R. T. (1998). Optimizing the stability of single-chain proteins by linker length and composition mutagenesis. Proceedings of the National Academy of Sciences, 95(11), 5929-5934.

- Chen, X., Zaro, J. L., & Shen, W. C. (2013). Fusion Protein Linkers: Property, Design and Functionality. Advanced Drug Delivery Reviews, 65(10), 1357-1369.

- Gribanov, A. V., et al. (2022).

- Morisseau, C., et al. (2012). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7169-7173.

- Kambe, T., et al. (2021). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Chemical Biology, 2(6), 1629-1636.

- Anwar, M. U., et al. (2021). Alkyl vs. aryl modifications: a comparative study on modular modifications of triphenylphosphonium mitochondrial vectors.

- BLDpharm. (2021). Application of Linkers in Chemical Biology. BLDpharm.

- SpiroChem. (n.d.). Linker Design. SpiroChem.

- Medhurst, A. D., et al. (2007). Synthesis and evaluation of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic and sedative properties. Bioorganic & Medicinal Chemistry, 15(4), 1828-1847.

- Buffat, M. G. P. (2004). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 60(8), 1701-1729.

- Wang, Y., et al. (2011).

- Sangeetha, R., & Lakshmi, K. S. (2013). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 253-256.

- Murugesan, D., et al. (2013). Scheme 1. General strategy for the synthesis of piperidine derivatives.

- Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.

- Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 35(24), 4542-4548.

- Dimoglo, A. S., et al. (1999). Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. Journal of Medicinal Chemistry, 42(7), 1125-1133.

- ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives.

- Walker, J. R., et al. (2014). protaTETHER – a method for the incorporation of variable linkers in protein fusions reveals impacts of linker flexibility in a PKAc‐GFP fusion protein. The FEBS Journal, 281(11), 2557-2568.

- Sigma-Aldrich. (n.d.). 1-(2-Phenoxy-ethyl)-piperidine. Sigma-Aldrich.

- Matouq, G. I., et al. (2023).

- Coldham, I. (2005). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.

- ResearchGate. (n.d.). Optimization of poly A linker length in the synthetic allosteric...

Sources

- 1. Linkers in the structural biology of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Removing Unreacted Piperidin-4-ol

Introduction: The "Sticky" Problem

Piperidin-4-ol (4-hydroxypiperidine) is a ubiquitous building block in medicinal chemistry, but it presents a distinct "double-trouble" profile during purification:

-

High Polarity: The combination of a secondary amine and a hydroxyl group creates significant hydrogen bonding capability, causing it to streak/tail aggressively on silica gel.

-

Lack of UV Activity: With no chromophore, it is invisible to standard UV detection (254 nm), leading to "ghost" contamination in collected fractions.

This guide provides decision-based workflows to remove excess piperidin-4-ol, moving beyond standard chromatography to chemical and physical remediation.[1][2]

Visual Workflow: The Purification Decision Matrix

Before selecting a protocol, determine the acid/base nature of your desired product . This dictates which separation lever to pull.

Figure 1: Decision tree for selecting the appropriate purification strategy based on product chemistry.

Module 1: Aqueous Workup (The pH Switch)

Best For: Neutral products (Amides, Ureas) or Acidic products.

Principle: Piperidin-4-ol is a base (

Protocol: The "Double-Wash" Technique[1][2]

-

Dilution: Dilute the reaction mixture with a non-water-miscible solvent (DCM or EtOAc).

-

Note: DCM is preferred if your product is polar, as it solubilizes polar organics better than EtOAc.

-

-

First Wash (High pH): Wash with 10%

or Saturated -

The Extraction (Low pH): Wash the organic layer 3x with 1M HCl (or 10% Citric Acid if product is acid-sensitive).

-

Final Rinse: Wash organic layer with Brine, dry over

, and concentrate.

Validation Data:

| Solvent System | Piperidin-4-ol Distribution (pH 12) | Piperidin-4-ol Distribution (pH 1) |

|---|---|---|

| DCM / Water | ~30% in Water | >99% in Water |

| EtOAc / Water | ~15% in Water | >98% in Water |[1][2]

Module 2: Scavenger Resins (The Chemical Hook)

Best For: Basic products (e.g., tertiary amines) where acid washing would remove the product too. Principle: Use a solid-supported electrophile (Polymer-Supported Isocyanate) to covalently bond with the unreacted secondary amine of piperidin-4-ol.[1][2] The impurity becomes part of the solid bead and is filtered off.

Protocol: Isocyanate Scavenging

Reagent: PS-Isocyanate (Polystyrene-methylisocyanate) or PS-Benzaldehyde.[1][2] Loading: Typically 1.0 – 1.5 mmol/g.

-

Calculate Equivalents: Determine the max theoretical amount of excess piperidin-4-ol (e.g., 0.5 mmol).

-

Add Resin: Add 3 equivalents of PS-Isocyanate resin relative to the excess amine.

-

Example: If you have 0.5 mmol excess amine, add 1.5 mmol capacity of resin.

-

-

Incubate: Shake (do not stir with magnetic bar, it grinds the resin) at Room Temperature for 4–16 hours.

-

Catalysis: Adding a drop of

can accelerate the urea formation.

-

-

Filter: Filter through a fritted syringe or Celite pad.

-

Rinse: Wash the resin with DCM/MeOH to recover any non-specifically adsorbed product.

Mechanism:

Module 3: Chromatography & Detection (Seeing the Invisible)

Best For: Large scale separations or when extraction/scavenging fails.

The Visualization Challenge

Piperidin-4-ol has NO UV chromophore .[1][2] It will not appear on 254 nm traces.

Required Stains:

-

Ninhydrin: Stains secondary amines deep red/pink. (Most Specific).

-

KMnO4: Stains the hydroxyl/amine yellow on a purple background. (General).

-

Iodine (

): Reversible brown spot.

Chromatographic Conditions (Overcoming Tailing)

The secondary amine interacts with the acidic silanols on silica gel, causing broad streaks.

Recommended Mobile Phases:

-

DCM / MeOH /

: (90 : 9 : 1). The Ammonium Hydroxide competes for silanol sites, sharpening the amine peak. -

DCM / MeOH /

: (95 : 4 : 1). Triethylamine acts as a sacrificial base.

Automated Flash Settings:

-

Detector: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol) is mandatory for automated collection.

-

If UV only: Collect "blind" based on TLC spots, or derivatize first.

Troubleshooting & FAQs

Q1: I performed the acid wash, but my product (an amide) is still contaminated with piperidin-4-ol. Why?

-

Diagnosis: You likely formed a "tight ion pair" or the aqueous layer wasn't acidic enough.

-

Fix: Ensure the aqueous layer is pH 1-2.[1][2] If using DCM, the piperidinium salt might have some solubility in DCM. Switch to EtOAc for the extraction, or perform a "back-extraction" (wash the acidic aqueous layer once with fresh DCM to recover any trapped product, then discard the aqueous).

Q2: I am using PS-Isocyanate resin, but the scavenging is incomplete after 16 hours.

-

Diagnosis: Steric bulk or old resin. Isocyanates hydrolyze over time if exposed to moisture.

-

Fix: Use PS-Benzaldehyde (reductive amination scavenger).[1][2] Add resin +

. This is often faster for sterically hindered amines. Alternatively, increase temperature to 40°C.

Q3: Can I just derivatize the impurity to remove it?

-

Strategy: Yes. If your product lacks a nucleophilic amine/alcohol (e.g., it's a tertiary amine), add Acetic Anhydride (

) to the crude mixture. -

Result: Piperidin-4-ol becomes N-acetyl-4-acetoxypiperidine (an amide/ester).[1][2] This is non-basic and much less polar. You can now wash your basic product with acid (the impurity stays in organic) or separate easily by silica gel (impurity moves to much higher Rf).

References

-

Rochester University Department of Chemistry. "Workup for Removing Amines." Not Voodoo X, 2023. [Link]

-

Biotage. "Strategies for Scavenging Amines in Solution Phase Synthesis." Biotage Application Notes, 2020. [Link]

-

Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison, 2023.[1][2] [Link]

-

Common Chemistry. "Piperidin-4-ol Substance Details." CAS Common Chemistry, 2023. [Link]

Sources

Minimizing byproduct formation in 3-bromophenoxy ethylation reactions

Technical Support Center: 3-Bromophenoxy Ethylation Reactions

Welcome to the technical support center for the ethylation of 3-bromophenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial reaction. Here, we move beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you with the knowledge to not only troubleshoot existing issues but also proactively design more efficient and cleaner reactions.

Section 1: Understanding the Core Reaction and Its Challenges

The ethylation of 3-bromophenol is a classic example of the Williamson ether synthesis.[1][2] In this SN2 reaction, a base is used to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide. This phenoxide then attacks an ethylating agent, displacing a leaving group to form the desired 1-bromo-3-ethoxybenzene.

While straightforward in theory, the reality is often complicated by the ambident nature of the phenoxide nucleophile.[3] The negative charge is delocalized across the oxygen atom and the aromatic ring (specifically at the ortho and para positions). This creates a competition between the desired O-alkylation and an undesired C-alkylation, which is a primary source of byproduct formation.[4]

Troubleshooting Guide: A-Q&A Approach

This section addresses the most common issues encountered during the ethylation of 3-bromophenol.

Question 1: My TLC plate shows multiple spots, and my yield of the desired ether is low. What are the likely byproducts?

Answer: Low yield and multiple spots on a Thin Layer Chromatography (TLC) plate are classic signs of competing side reactions. The primary culprits are:

-

C-Alkylated Products: The ethyl group may attach to the carbon atoms of the aromatic ring, primarily at the positions ortho and para to the hydroxyl group, leading to the formation of 2-ethyl-3-bromophenol and 4-ethyl-3-bromophenol.[4][5]

-

Starting Material: Unreacted 3-bromophenol will also be present.

-

Elimination Product: If using an ethyl halide, the base can induce E2 elimination to form ethene, particularly at higher temperatures or with sterically hindered bases.[5][6]

-

Dialkylated Products: In some cases, both O- and C-alkylation can occur on the same molecule.

Visualizing the Competition: O- vs. C-Alkylation

The phenoxide ion exists as a resonance hybrid. While the oxygen atom is the most electronegative and bears a significant portion of the negative charge, the ortho and para carbons also have increased electron density, making them nucleophilic.

Caption: Competing O- and C-alkylation pathways for the 3-bromophenoxide ion.

Question 2: How can I selectively promote O-alkylation over C-alkylation?

Answer: Controlling the regioselectivity is the key to a successful reaction. Several factors can be manipulated to favor the desired O-alkylation pathway.[7][8]

-

Choice of Solvent: This is one of the most critical factors.[4]

-

Polar Aprotic Solvents (Recommended): Solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or acetone are ideal. They solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving the phenoxide oxygen "naked" and highly nucleophilic, which promotes the SN2 reaction.[9][10]

-

Protic Solvents (Avoid): Solvents like ethanol or water should be avoided. They form strong hydrogen bonds with the phenoxide oxygen, effectively "caging" it and reducing its nucleophilicity. This shielding effect makes the less-hindered carbon atoms of the ring more likely to attack the ethylating agent.[3][4]

-

-

Choice of Base: The strength and nature of the base are crucial.

-

Weak Bases (Recommended): Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[11] They are strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong as to significantly increase C-alkylation.

-

Strong Bases (Use with Caution): Strong bases like sodium hydride (NaH) can lead to higher rates of C-alkylation. While they ensure complete deprotonation, the resulting highly reactive phenoxide is less selective.[11]

-

-

Phase-Transfer Catalysis (PTC): This is an excellent technique for this reaction. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide ion from an aqueous or solid phase into the organic phase where the ethylating agent resides.[12][13] This enhances the rate of O-alkylation and often allows for milder reaction conditions.[12][14]

Table 1: Reagent Selection Guide for Maximizing O-Alkylation

| Parameter | Recommended Choice | Rationale | To Avoid |

| Solvent | Acetonitrile, DMF, Acetone | Polar aprotic; solvates cation, leaves phenoxide oxygen exposed.[9] | Ethanol, Water, Protic Solvents |

| Base | K₂CO₃, Cs₂CO₃ | Sufficiently basic to deprotonate phenol without being overly reactive.[11] | NaH, NaOH (in protic solvent) |

| Ethylating Agent | Diethyl sulfate, Ethyl tosylate | "Softer" electrophiles that preferentially react at the "softer" oxygen site. | Ethyl iodide, Ethyl bromide |

| Technique | Phase-Transfer Catalysis | Enhances reaction rate and selectivity under mild conditions.[13][15] | High temperatures with strong bases |

Question 3: My reaction is very slow or incomplete. What can I do to improve the reaction rate?

Answer: If you are observing low conversion of your starting material, consider the following troubleshooting steps in a logical sequence.

Caption: Troubleshooting workflow for an incomplete ethylation reaction.

-

Check Your Reagents: Ensure your base (e.g., K₂CO₃) is anhydrous. Moisture will consume the base and hinder phenoxide formation. Your solvent should also be anhydrous.

-

Increase Temperature: Williamson ether syntheses often benefit from moderate heating.[5] Refluxing in acetonitrile (boiling point ~82°C) is a common practice. Monitor the reaction progress by TLC to avoid excessive byproduct formation at higher temperatures.

-

Use a More Reactive Ethylating Agent: The reactivity of ethylating agents follows the trend of leaving group ability: I⁻ > OTs⁻ > Br⁻ > Cl⁻. If using ethyl bromide is too slow, switching to ethyl iodide or ethyl tosylate can significantly accelerate the reaction.

-

Add a Catalyst: As mentioned, a phase-transfer catalyst can dramatically increase the reaction rate.[16] Alternatively, adding a catalytic amount of sodium iodide (the Finkelstein reaction) can convert an ethyl bromide or chloride in-situ to the more reactive ethyl iodide.

Optimized Protocol and FAQs

Optimized Protocol: Ethylation of 3-Bromophenol using Potassium Carbonate

This protocol is designed to maximize the yield of 1-bromo-3-ethoxybenzene while minimizing byproduct formation.

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetonitrile (10-15 mL per gram of phenol).

-

Reagent Addition: Add ethyl bromide or ethyl iodide (1.2-1.5 eq) to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to a gentle reflux (around 80-85°C). Monitor the reaction progress every 1-2 hours using TLC (e.g., with a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetonitrile.[11]

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate or diethyl ether. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.[11]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary to yield pure 1-bromo-3-ethoxybenzene.[5][11]

Frequently Asked Questions (FAQs)

-

Q: What analytical methods are best for monitoring the reaction and characterizing the product?

-

A: Thin-Layer Chromatography (TLC) is indispensable for real-time reaction monitoring. For product characterization, Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying the product and byproducts and assessing purity.[15][17][18] Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will provide definitive structural confirmation.

-

-

Q: Are there any safety concerns with this reaction?

-

A: Yes. 3-bromophenol is harmful and an irritant.[19] Ethylating agents like ethyl iodide and diethyl sulfate are toxic, and in the case of diethyl sulfate, a suspected carcinogen. Always conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

-

Q: Can I use sodium hydroxide as the base?

References

-

Herriott, A. W., & Picker, D. (1975). Phase Transfer Catalysis: An Evaluation of Catalysts. Journal of the American Chemical Society, 97(9), 2345–2349. [Link]

-

Wikipedia. (2023). Phase-transfer catalyst. [Link]

-

Gómez-Bombarelli, R., et al. (2019). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. Physical Chemistry Chemical Physics, 21(3), 1234-1243. [Link]

-

PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

-

Royal Society of Chemistry. (2024). Synthetic Methods for Alkyl Aryl Ethers. [Link]

-

Psillakis, E., & Kalogerakis, N. (2003). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. Journal of Chromatography A, 983(1-2), 215-223. [Link]

-

Synarchive. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

-

Bachrach, S. M. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. The Journal of Organic Chemistry, 81(8), 3413-3421. [Link]

-

HazelChem. (2020). Williamson ether synthesis (done wrong). YouTube. [Link]

-

Biller, E., et al. (2002). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 6(1), 107-112. [Link]

-

Fiveable. (n.d.). Alkylation of enolates. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromophenol. PubChem Compound Database. [Link]

-

ResearchGate. (2009). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. [Link]

-

Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London. [Link]

-

Journal of Emerging Technologies and Innovative Research. (2022). Phase Transfer Catalysts. [Link]

-

McKillop, A., Fiaud, J. C., & Hug, R. P. (1974). The use of phase-transfer catalysis for the synthesis of phenol ethers. Tetrahedron, 30(11), 1379-1382. [Link]

-

Biller, E., et al. (2002). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 6(1), 107-112. [Link]

-

Ashenhurst, J. (2023). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

-

Reddit. (2018). Williamson Ether Synthesis: please bare with a lengthy question. r/chemhelp. [Link]

-

askIITians. (n.d.). Illustrate with examples the limitations of Williamson's synthesis. [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]

-

Japan Environment Agency. (n.d.). Analytical Methods. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]

- 4. pharmaxchange.info [pharmaxchange.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]

- 7. researchgate.net [researchgate.net]

- 8. fiveable.me [fiveable.me]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 14. jetir.org [jetir.org]

- 15. Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scilit.com [scilit.com]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. env.go.jp [env.go.jp]

- 19. 3-Bromophenol | C6H5BrO | CID 11563 - PubChem [pubchem.ncbi.nlm.nih.gov]

Purification strategies for oily 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol products

Technical Support Center: Purification Strategies for Oily 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol

Executive Summary

The synthesis of 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol often yields a viscous, amber oil rather than a crystalline solid. This phenotype is driven by two factors:

-

Conformational Flexibility: The ethyl ether linker introduces significant rotational freedom, inhibiting lattice packing.

-

Impurities: Residual 3-bromophenol and solvent inclusions act as "plasticizers," preventing solidification.

This guide provides a tiered troubleshooting approach, moving from chemical decontamination to salt formation—the definitive strategy for handling oily amino-ethers.

Part 1: Diagnostic & Triage (FAQ)

Q1: My product is a dark yellow oil. Does this mean the reaction failed? A: Not necessarily. The free base of this molecule is naturally a low-melting solid or viscous oil due to the disruption of crystal packing by the ethyl linker. However, color (yellow/brown) usually indicates oxidative impurities (N-oxides) or residual phenols. Action: Check purity via TLC or LC-MS. If purity is >90% but still oily, proceed to Part 3 (Salt Formation) .

Q2: I see a "streak" on my TLC plate and poor separation. Why? A: The piperidine nitrogen is basic and interacts strongly with the acidic silanols on silica gel. This causes "tailing."

-

Fix: Pre-treat your silica plate and column with 1-3% Triethylamine (TEA) or Ammonia in the eluent. This blocks the silanol sites.

Q3: How do I remove unreacted 3-bromophenol? A: This is the most common contaminant. Because phenols are weakly acidic (pKa ~10) and your product is basic (pKa ~9-10), you can separate them chemically.

-

Protocol: Wash your organic reaction mixture with 1M NaOH . The phenol converts to sodium 3-bromophenoxide (water-soluble) and partitions into the aqueous layer, leaving your clean amine in the organic layer.

Part 2: Chemical Purification Protocols

Workflow A: The "Phenol-Purge" Acid-Base Workup

Use this if your crude oil contains starting materials (phenol) or non-basic tars.

Theory: This method exploits the amphiphilic nature of the molecule. We toggle the pH to force the molecule between aqueous and organic phases, leaving impurities behind at each switch.

Step-by-Step Protocol:

-

Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

The Caustic Wash (Critical): Wash the organic phase 2x with 1M NaOH .

-

Result: Removes 3-bromophenol and acidic impurities.

-

-

The Acid Extraction: Extract the organic phase 3x with 1M HCl .

-

Result: The target amine protonates (

) and moves to the Aqueous Layer . Neutral impurities (tars, non-basic side products) stay in the Organic Layer. -

Discard the Organic Layer.

-

-

The Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

-

Result: The amine deprotonates and oils out of the water.

-

-

Final Extraction: Extract the cloudy aqueous mixture 3x with DCM. Dry over

and concentrate.

Visualization: Acid-Base Purification Logic

Caption: Figure 1.[1][2] Selective Acid-Base Extraction workflow to isolate 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol from phenolic contaminants.

Part 3: Solidification Strategy (Salt Formation)

If the free base remains an oil after workup, you must form a salt to induce crystallization. The lattice energy of the salt overcomes the rotational freedom of the ethyl linker.

Recommended Salts & Solvents

| Salt Type | Reagent | Solvent System | Pros | Cons |

| Hydrochloride | 1M HCl in Et2O | Ethanol/Ether | Standard, high yield. | Often hygroscopic; can form "gums" if wet. |

| Oxalate | Oxalic Acid | Acetone/Ethanol | Crystallizes easily; non-hygroscopic. | Oxalic acid is toxic; salt may be too soluble in water. |

| Fumarate | Fumaric Acid | Isopropanol (IPA) | Best for Pharma. Biocompatible, stable crystals. | Requires heating to dissolve acid initially. |

Protocol: Formation of the Fumarate Salt (Recommended)

Fumarate salts of piperidines often yield beautiful, non-hygroscopic needles.

-